molecular formula C10H7F4N3 B3297632 1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-amine CAS No. 895929-09-6

1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-amine

Cat. No.: B3297632
CAS No.: 895929-09-6
M. Wt: 245.18 g/mol
InChI Key: FIKZUMYTIFYXAB-UHFFFAOYSA-N
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Description

1-(2,3,5,6-Tetrafluorobenzyl)-1H-pyrazol-3-amine is a fluorinated organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts distinct characteristics, making it valuable in both academic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2,3,5,6-tetrafluorobenzyl alcohol.

    Formation of Intermediate: The alcohol is converted to 2,3,5,6-tetrafluorobenzyl bromide using hydrobromic acid.

    Nucleophilic Substitution: The bromide is then reacted with 3-aminopyrazole under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,5,6-Tetrafluorobenzyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(2,3,5,6-Tetrafluorobenzyl)-1H-pyrazol-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetrafluorobenzyl alcohol
  • 4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol
  • 2,3,5,6-Tetrafluorobenzyl bromide

Uniqueness

1-(2,3,5,6-Tetrafluorobenzyl)-1H-pyrazol-3-amine is unique due to the presence of both a fluorinated benzyl group and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(2,3,5,6-tetrafluorophenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F4N3/c11-6-3-7(12)10(14)5(9(6)13)4-17-2-1-8(15)16-17/h1-3H,4H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKZUMYTIFYXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1N)CC2=C(C(=CC(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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